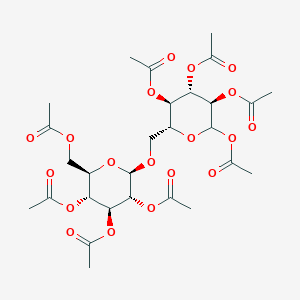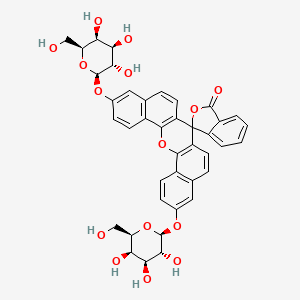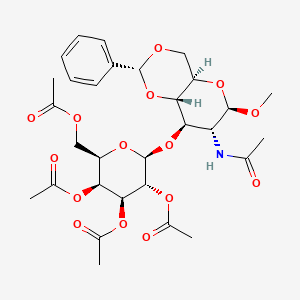
D,L-Sulforaphane L-cysteine
Overview
Description
D,L-Sulforaphane L-cysteine: is a conjugated metabolite of sulforaphane and L-cysteine. It is classified as an antitumor agent and is known for its potential antioxidative activity . This compound is a part of the isothiocyanate family, which is commonly found in cruciferous vegetables like broccoli, cabbage, and kale .
Preparation Methods
Synthetic Routes and Reaction Conditions: D,L-Sulforaphane L-cysteine can be synthesized through the enzymatic hydrolysis of glucoraphanin by myrosinase . The reaction involves the cleavage of the thioglucoside linkage in glucoraphanin to produce sulforaphane, which is then conjugated with L-cysteine .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of glucoraphanin from broccoli sprouts, followed by enzymatic hydrolysis and subsequent conjugation with L-cysteine . The process is optimized to maintain the stability and bioactivity of the compound.
Chemical Reactions Analysis
Types of Reactions: D,L-Sulforaphane L-cysteine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions can occur under basic conditions.
Major Products: The major products formed from these reactions include various sulforaphane derivatives and conjugates, which retain the biological activity of the parent compound .
Scientific Research Applications
Chemistry: In chemistry, D,L-Sulforaphane L-cysteine is used as a model compound to study the reactivity of isothiocyanates and their conjugates .
Biology: In biological research, it is used to investigate the antioxidative and antitumor properties of isothiocyanates .
Medicine: Medically, this compound is explored for its potential in cancer therapy due to its ability to induce apoptosis in cancer cells .
Industry: In the industrial sector, it is used in the formulation of dietary supplements and functional foods aimed at providing antioxidative benefits .
Mechanism of Action
D,L-Sulforaphane L-cysteine exerts its effects primarily through the induction of phase II detoxification enzymes by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway . This leads to the detoxification of carcinogens and protection against oxidative stress . Additionally, it can induce apoptosis in cancer cells by arresting the cell cycle in the G2/M and G1 phases .
Comparison with Similar Compounds
Sulforaphane: A natural isothiocyanate with similar antioxidative and antitumor properties.
Phenethyl Isothiocyanate: Another isothiocyanate known for its anticancer effects.
Benzyl Isothiocyanate: Exhibits strong anticancer activity by inhibiting the Akt/MAPK pathways.
Uniqueness: D,L-Sulforaphane L-cysteine is unique due to its conjugation with L-cysteine, which enhances its stability and bioavailability compared to other isothiocyanates .
Properties
IUPAC Name |
(2R)-2-amino-3-(4-methylsulfinylbutylcarbamothioylsulfanyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3S3/c1-17(14)5-3-2-4-11-9(15)16-6-7(10)8(12)13/h7H,2-6,10H2,1H3,(H,11,15)(H,12,13)/t7-,17?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPMSTCTVNEOCX-ISJKBYAMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCCCNC(=S)SCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)CCCCNC(=S)SC[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![sodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B8082977.png)
![sodium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B8082984.png)


![Butanoic acid,2-[(2-nitrophenyl)methylene]-3-oxo-, 2-(acetyloxy)-2-methylpropyl ester](/img/structure/B8083005.png)


![1-[2-[bis(trideuteriomethyl)amino]-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol;hydrochloride](/img/structure/B8083032.png)
![(S)-N-[2-[7-ALLYL-5-BROMO-2,3-DIHYDRO-6-HYDROXY-1H-INDEN-1-YL]ETHYL]PROPANAMIDE](/img/structure/B8083033.png)


![(1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,16Z,20R,21R,24S)-6'-[(2S)-butan-2-yl]-12,21,24-trihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B8083053.png)
